PF-3644022
概要
説明
PF-3644022は、ミトゲン活性化タンパク質キナーゼ活性化タンパク質キナーゼ2(MAPKAPK2またはMK2)の強力で選択的な経口活性ATP競合阻害剤です。 腫瘍壊死因子-アルファ(TNFα)の産生を有意に阻害し、抗炎症作用を示すことが示されています 。 この化合物は、MAPKAPK3(MK3)やp38調節/活性化キナーゼ(PRAK)など、他のキナーゼも阻害するため、科学研究において貴重なツールとなっています .
科学的研究の応用
PF-3644022 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the role of MK2 in various biological processes.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the development of new anti-inflammatory drugs and kinase inhibitors
作用機序
PF-3644022は、MK2のATP結合部位を競合的に阻害することで効果を発揮します。この阻害は、炎症反応に関与する下流の標的のリン酸化と活性化を防ぎます。 この化合物は、MK3やPRAKも阻害し、炎症や細胞ストレスに関連するシグナル伝達経路をさらに調節します .
類似の化合物との比較
類似の化合物
PF-3644023: 同じような性質を持ちますが、選択性のプロファイルが異なる、別のMK2阻害剤。
SB-203580: MK2にも影響を与えるp38 MAPK阻害剤ですが、特異性が低い。
This compoundの独自性
This compoundは、MK2阻害剤としての高い選択性と効力で際立っています。 TNFα産生の阻害能力と抗炎症作用により、炎症性疾患の研究や新しい治療薬の開発に貴重な化合物となっています .
生化学分析
Biochemical Properties
PF-3644022 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is an ATP-competitive inhibitor of MK2, with an IC50 of 5.2 nM and a Ki of 3 nM . It also inhibits MK3 and p38 regulated/activated kinase (PRAK) with IC50s of 53 nM and 5.0 nM, respectively .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It potently inhibits TNFα production in the human U937 monocytic cell line or peripheral blood mononuclear cells . It also blocks TNFα and IL-6 production in LPS-stimulated human whole blood .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with MK2, MK3, and PRAK. It exerts its effects at the molecular level by competitively inhibiting ATP, thereby affecting the function of these kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It shows dose-dependent inhibition of chronic paw swelling measured on day 21 after 12 days of oral dosing .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It shows dose-dependent inhibition of chronic paw swelling in Lewis rats, with an ED50 value of 20 mg/kg .
準備方法
合成経路と反応条件
PF-3644022の合成には、重要な中間体の形成とその後の制御された条件下での反応を含む、複数のステップが含まれます。詳細な合成経路は機密情報ですが、一般的には以下のものが含まれます。
コア構造の形成: this compoundのコア構造は、一連の縮合および環化反応によって合成されます。
官能基の修飾: 化合物の活性と選択性を高めるために、さまざまな官能基が導入されます。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収率とコスト効率が最適化されており、化合物が研究用途に必要な純度基準を満たしていることを保証します .
化学反応の分析
反応の種類
PF-3644022は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: 還元反応は、分子内の特定の官能基を修飾することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主な生成物
これらの反応から生成される主な生成物には、this compoundの酸化および還元誘導体、および潜在的に異なる生物活性を持つ置換アナログが含まれます .
科学研究への応用
This compoundは、幅広い科学研究への応用があります。
化学: キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: さまざまな生物学的プロセスにおけるMK2の役割を調べるために、細胞アッセイで使用されます。
医学: 炎症性疾患やがんにおける潜在的な治療効果について研究されています。
類似化合物との比較
Similar Compounds
PF-3644023: Another MK2 inhibitor with similar properties but different selectivity profiles.
SB-203580: A p38 MAPK inhibitor that also affects MK2 but with less specificity.
VX-702: A dual inhibitor of p38 MAPK and MK2, used in similar research contexts
Uniqueness of PF-3644022
This compound stands out due to its high selectivity and potency as an MK2 inhibitor. Its ability to inhibit TNFα production and its anti-inflammatory effects make it a valuable compound for studying inflammatory diseases and developing new therapeutic agents .
特性
IUPAC Name |
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWRPDHVGMHLSZ-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PF-3644022 interact with MK2 and what are the downstream effects of this interaction?
A1: this compound acts as a potent, ATP-competitive, and reversible inhibitor of MK2. [, ] By binding to the ATP-binding pocket of MK2, this compound prevents the phosphorylation of downstream targets of MK2, such as heat shock protein 27 (HSP27). [] This inhibition of MK2 activity disrupts the signaling pathway responsible for the production of pro-inflammatory cytokines like TNFα and IL-6. [, , ] In the context of fibrosis, this compound has been shown to reduce the expression of fibrosis-related genes, potentially by interfering with the TGF-β1/p38 pathway and SMAD2/3 signaling. [, ]
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A2: While detailed SAR studies are limited in the provided literature, modifications to the benzothiophene core of this compound were explored during its development. [] These modifications aimed to optimize the compound's potency, selectivity, and overall drug-like properties. Further research is necessary to fully elucidate the impact of specific structural modifications on the activity and selectivity profile of this compound.
Q3: What is the evidence for the in vitro and in vivo efficacy of this compound?
A3: this compound has demonstrated efficacy in various in vitro and in vivo models. In human U937 monocytic cells and peripheral blood mononuclear cells, this compound effectively inhibits TNFα production. [] The compound also blocks TNFα and IL-6 production in LPS-stimulated human whole blood. [] In vivo, this compound exhibits oral efficacy in rat models of both acute LPS-induced TNFα production and chronic streptococcal cell wall-induced arthritis. [] Additionally, studies using a chronic IL-10 knockout colitis murine model, relevant to Crohn's Disease, showed that this compound treatment decreased intestinal fibrosis. []
Q4: What are the potential therapeutic applications of this compound based on the research?
A4: The research suggests that this compound holds potential therapeutic value in conditions characterized by excessive inflammation and fibrosis. This includes:
- Inflammatory diseases: By inhibiting MK2 and downstream pro-inflammatory cytokine production, this compound could be beneficial in conditions like rheumatoid arthritis and Crohn's disease. [, ]
- Fibrosis: Research suggests that this compound may reduce fibrosis in diseases like Crohn's disease, potentially by interfering with profibrotic signaling pathways within mesenchymal cells. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。